molecular formula C18H13N3 B14613590 4-[(E)-Phenyldiazenyl]-9H-carbazole CAS No. 60595-21-3

4-[(E)-Phenyldiazenyl]-9H-carbazole

Cat. No.: B14613590
CAS No.: 60595-21-3
M. Wt: 271.3 g/mol
InChI Key: VHUNVZKOMLAUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-Phenyldiazenyl]-9H-carbazole is an organic compound with the molecular formula C18H13N3 It is a derivative of carbazole, a heterocyclic aromatic compound, and features a phenyldiazenyl group attached to the nitrogen atom of the carbazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]-9H-carbazole typically involves the diazotization of aniline derivatives followed by azo coupling with carbazole. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product. For example, the diazotization of aniline can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with carbazole in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted carbazole compounds.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]-9H-carbazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Research is ongoing into the potential therapeutic uses of carbazole derivatives, including their anticancer and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 4-[(E)-Phenyldiazenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the particular application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Phenyldiazenyl]phenylacetic acid
  • 4-[(E)-Phenyldiazenyl]phenol
  • 4-[(E)-Phenyldiazenyl]aniline

Uniqueness

4-[(E)-Phenyldiazenyl]-9H-carbazole is unique due to its combination of the carbazole core and the phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60595-21-3

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

9H-carbazol-4-yl(phenyl)diazene

InChI

InChI=1S/C18H13N3/c1-2-7-13(8-3-1)20-21-17-12-6-11-16-18(17)14-9-4-5-10-15(14)19-16/h1-12,19H

InChI Key

VHUNVZKOMLAUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC3=C2C4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.